molecular formula C19H22ClN5O2 B10985031 N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10985031
M. Wt: 387.9 g/mol
InChI Key: WNCWQODQZIJUOY-UHFFFAOYSA-N
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Description

N-{2-[(2-Chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a pyridin-2-yl group and an ethylenediamine linker terminating in a 2-chlorobenzylamide moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting receptors or enzymes.

Properties

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H22ClN5O2/c20-16-6-2-1-5-15(16)13-22-18(26)14-23-19(27)25-11-9-24(10-12-25)17-7-3-4-8-21-17/h1-8H,9-14H2,(H,22,26)(H,23,27)

InChI Key

WNCWQODQZIJUOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X. One common approach involves the reaction of 2-chlorobenzylamine with ethyl 4-(pyridin-2-yl)piperazine-1-carboxylate, followed by hydrolysis to yield the desired carboxamide.

Reaction Conditions::
  • Step 1: : N-Alkylation

    • React 2-chlorobenzylamine with ethyl 4-(pyridin-2-yl)piperazine-1-carboxylate.
    • Solvent: Appropriate organic solvent (e.g., ethanol).
    • Catalyst: Acidic or basic conditions.
    • Temperature: Room temperature.
    • Yield: Compound X as an intermediate.
  • Step 2: : Hydrolysis

    • Hydrolyze the ester group in Compound X to form the carboxamide.
    • Conditions: Acidic or basic hydrolysis.
    • Product: N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide.

Industrial Production:: Industrial-scale production involves optimization of these synthetic steps, ensuring high yield and purity.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidative transformations of the piperazine or pyridine moieties.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions at the chlorobenzyl or pyridine positions.

    Common Reagents: Sodium borohydride, hydrogen peroxide, Lewis acids/bases.

    Major Products: Diverse derivatives with modified substituents.

Scientific Research Applications

Research indicates that N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide exhibits significant biological activity, particularly in the following areas:

  • Neurological Disorders : The compound has been investigated for its role as a ligand in receptor binding studies. Its structure allows it to interact with neurotransmitter receptors, potentially influencing signaling pathways associated with neurological conditions .
  • Anticancer Potential : Similar compounds have shown promise in anticancer applications. The piperazine scaffold is known for its anticancer properties, which may extend to this compound through its unique substituents .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which are common among piperazine derivatives .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

  • Anticancer Studies : Research has shown that similar piperazine-based compounds exhibit cytotoxic effects against various cancer cell lines, indicating a potential pathway for developing new cancer therapies .
  • Neuropharmacology : Investigations into the binding affinity of this compound to neurotransmitter receptors have revealed promising results that could lead to novel treatments for neurological disorders .
  • Antimicrobial Research : Studies have demonstrated that certain piperazine derivatives possess antimicrobial properties, suggesting that this compound may also contribute to the development of new antimicrobial agents .

Mechanism of Action

The precise mechanism remains under investigation. it likely interacts with specific cellular targets, affecting metabolic pathways or protein function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazinecarboxamide Derivatives with Aromatic Substitutions

Key Compounds:

N-(2-[(4-Methoxyphenyl)amino]-2-oxoethyl)piperazine-1-carboxamide (4a) Substituent: 4-Methoxyphenyl (electron-donating group). Properties: Melting point 142–144°C; surface anesthesia activity comparable to lidocaine .

N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (4s) Substituent: 4-Chlorophenyl; methylpiperazine. Properties: Melting point 165–167°C; moderate infiltrative anesthesia activity . Comparison: The 2-chlorobenzyl group in the target compound may offer improved stereochemical alignment for target binding compared to the linear 4-chlorophenyl group.

Pyridin-2-yl Piperazine Derivatives

Key Compounds:

N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide Substituents: Pyrimidin-2-yl (piperazine); 3-trifluoromethylphenyl (amide). Comparison: The pyridin-2-yl group in the target compound may engage in stronger π-stacking interactions than pyrimidin-2-yl, but the trifluoromethyl group in the analog enhances metabolic resistance.

N-{2-[(1H-Benzimidazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide Substituent: Benzimidazol-2-yl (amide). Properties: Molecular weight 379.42 g/mol; benzimidazole’s planarity may enhance DNA intercalation .

Serotonin Receptor Antagonists with Piperazine Cores

Key Compounds:

p-MPPI and p-MPPF Structures: Piperazine linked to p-iodobenzamido (p-MPPI) or p-fluorobenzamido (p-MPPF) groups.

Antiviral and Enzyme-Targeting Analogs

Key Compounds:

N-[4-(2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy)phenyl]furan-2-carboxamide

  • Substituents: Sulfonylpiperazine; furan-carboxamide.
  • Bioactivity: High docking scores against viral polymerases .
  • Comparison : The target compound lacks sulfonyl groups but shares a piperazine-carboxamide scaffold, suggesting adaptability for antiviral modifications.

Structural and Functional Insights

  • Amide Linker Flexibility : The ethylenediamine linker in the target compound allows conformational flexibility, which may optimize binding to diverse targets compared to rigid analogs like benzimidazoles .
  • Chlorine Positioning : The 2-chloro substituent on the benzyl group may reduce metabolic degradation compared to para-substituted chlorophenyl derivatives .

Biological Activity

N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a pyridine moiety, and a chlorobenzyl group, suggesting possible interactions with various biological targets. Research into its biological activity has revealed promising results, particularly in the context of neurological disorders and receptor binding.

Structural Characteristics

The molecular formula of this compound is C19H22ClN5O2, with a molecular weight of approximately 388.85 g/mol. The structure includes several functional groups that are critical for its biological activity.

Property Value
Molecular FormulaC19H22ClN5O2
Molecular Weight388.85 g/mol
Structural FeaturesPiperazine, Pyridine
Unique AspectsChlorobenzyl Group

Receptor Binding Studies

Research indicates that this compound may act as a ligand in receptor binding studies, particularly targeting neurotransmitter receptors involved in neurological pathways. The presence of both piperazine and pyridine suggests it could interact with various receptors, including those associated with dopamine and serotonin signaling.

Case Study: Neurotransmitter Interaction

A study investigating the binding affinity of similar piperazine derivatives showed that modifications on the piperazine ring significantly influenced their interaction with acetylcholine receptors. This suggests that this compound might exhibit comparable or enhanced binding properties due to its unique structural features .

Antimicrobial Activity

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives were tested against various bacterial and fungal strains, showing efficacy comparable to standard antibiotics like penicillin and ciprofloxacin .

Table: Comparative Antimicrobial Efficacy

Compound Activity Standard Comparison
This compoundSignificant antimicrobial activityComparable to penicillin
5-Chloro derivativesHigher activity against mycobacteriaHigher than fluconazole

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the specific substituents on the piperazine and pyridine rings are crucial for enhancing biological activity. The chlorobenzyl group appears to play a significant role in increasing lipophilicity, which may facilitate better membrane permeability and receptor interaction .

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